4-(Boc-amino)-1-butanol

Overview

Description

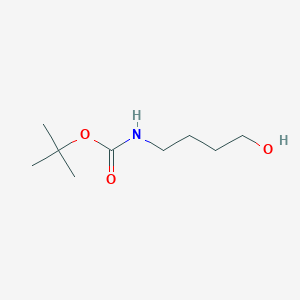

4-(Boc-amino)-1-butanol (CAS: 75178-87-9) is a chemically protected amino alcohol with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol. It features a tert-butoxycarbonyl (Boc) group attached to the amino functionality at the fourth carbon of a butanol backbone. This compound is widely utilized in organic synthesis as a versatile linker or intermediate, particularly in peptide coupling and polymer chemistry. Its Boc group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (4-hydroxybutyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 4-aminobutanol . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of tert-butyl (4-hydroxybutyl)carbamate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can be reduced to form amines or alcohols depending on the reagents used.

Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

Pharmaceutical Synthesis

Overview:

4-(Boc-amino)-1-butanol is a key intermediate in the production of various pharmaceutical agents. It enhances drug solubility and stability, which are critical for developing effective medications.

Case Study:

In a study focusing on the synthesis of anti-cancer drugs, researchers utilized this compound to improve the solubility of hydrophobic compounds. The modified drugs exhibited enhanced bioavailability and therapeutic efficacy compared to their unmodified counterparts .

Peptide Chemistry

Overview:

This compound is instrumental in peptide synthesis, allowing researchers to construct complex peptide structures essential for biological research and therapeutic applications.

Data Table: Peptide Synthesis Applications

| Application Area | Description | Impact |

|---|---|---|

| Drug Development | Used in synthesizing peptide-based drugs | Improved targeting and efficacy |

| Vaccine Development | Facilitates the creation of peptide vaccines | Enhanced immune response |

| Enzyme Inhibitors | Aids in designing inhibitors for specific enzymes | Potential treatments for various diseases |

Case Study:

A recent project demonstrated the use of this compound in synthesizing a peptide that inhibits a key enzyme involved in cancer progression. The resulting compound showed promising results in preclinical trials .

Bioconjugation

Overview:

In bioconjugation processes, this compound effectively facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for drug delivery systems.

Data Table: Bioconjugation Applications

| Application Area | Description | Impact |

|---|---|---|

| Drug Delivery Systems | Enhances targeting of drugs to specific cells | Increased efficacy and reduced side effects |

| Diagnostic Imaging | Used in labeling agents for imaging | Improved accuracy of diagnostic techniques |

Case Study:

Researchers developed a targeted drug delivery system using this compound to conjugate therapeutic agents with antibodies. This approach significantly increased the selectivity of drug action on cancer cells while minimizing systemic toxicity .

Material Science

Overview:

In material science, this compound is utilized to modify polymers, enhancing their properties for applications in coatings, adhesives, and other materials.

Data Table: Material Science Applications

| Application Area | Description | Impact |

|---|---|---|

| Coatings | Improves adhesion and durability | Enhanced performance in harsh environments |

| Adhesives | Modifies properties for better bonding | Increased strength and longevity |

Case Study:

A study investigated the incorporation of this compound into polymer matrices used for protective coatings. The modified coatings exhibited superior resistance to abrasion and chemical exposure compared to traditional formulations .

Analytical Chemistry

Overview:

In analytical chemistry, this compound plays a role in improving detection and quantification methods for various substances in complex mixtures.

Data Table: Analytical Chemistry Applications

| Application Area | Description | Impact |

|---|---|---|

| Quality Control | Enhances detection methods for pharmaceuticals | Ensures compliance with safety standards |

| Environmental Analysis | Used in detecting pollutants | Improved accuracy in environmental monitoring |

Case Study:

In environmental studies, this compound was employed as a derivatizing agent to enhance the detection limits of certain pollutants in water samples. This application led to more reliable monitoring of water quality .

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. This allows for selective reactions to occur without interference from the amine group . The compound can be deprotected under acidic or basic conditions to release the free amine .

Comparison with Similar Compounds

Physical Properties :

Structural and Functional Analogues

2.1.1. 4-Bromo-1-butanol (C₄H₉BrO)

- Molecular Weight : 153.02 g/mol

- Key Features: A halogenated alcohol with a bromine atom at the terminal carbon. Unlike 4-(Boc-amino)-1-butanol, it lacks protective groups and is primarily used in nucleophilic substitution reactions.

- Applications: Intermediate in pharmaceuticals and agrochemicals. No explicit toxicity data in the provided evidence, though brominated alcohols are generally irritants .

2.1.2. 3-(Boc-amino)-2-butanol (C₉H₁₉NO₃)

- Molecular Weight: 189.25 g/mol (isomer of this compound)

- Key Features : Structural isomer with Boc protection on the third carbon and hydroxyl on the second carbon.

- Safety: No significant hazards reported, but standard precautions (e.g., eye protection, ventilation) are recommended during handling .

2.1.3. NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

- Molecular Weight : 207.23 g/mol

- Key Features: A nitrosamine metabolite of the tobacco-specific carcinogen NNK. Contains a pyridyl group and a methylnitrosamino moiety.

- Applications/Toxicity: Potent carcinogen, inducing lung and pancreatic tumors in rodents . Used as a biomarker for tobacco smoke exposure in humans (urinary NNAL levels correlate with NNK uptake) . Metabolized via cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1) to reactive intermediates that form DNA adducts .

Comparative Analysis Table

Research Findings and Key Distinctions

Metabolic Pathways

- This compound: No metabolic studies reported; primarily a synthetic intermediate. Stability under physiological conditions is uncharacterized.

- NNAL : Undergoes α-hydroxylation (bioactivation) and glucuronidation (detoxification). Its N-oxide derivatives (e.g., NNAL-N-oxide) are also critical in metabolic clearance .

Biomarker Utility

- NNAL: Sensitive and specific urinary biomarker for NNK uptake, even in nonsmokers exposed to secondhand smoke. Total NNAL (free + glucuronide) levels increase post-exposure .

Carcinogenicity

- NNAL: Direct carcinogen in rats (lung tumors: 26/30 rats at 5.0 ppm; pancreatic tumors: 8/30 rats) . Synergistic effects with other nitrosamines (e.g., NNK) observed .

- Boc-protected butanols: No carcinogenicity data available; structural features (Boc group) suggest low reactivity compared to nitrosamines.

Biological Activity

4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features that include both amino and hydroxyl groups. These functionalities often confer biological activity, making it a valuable intermediate in drug synthesis and other biochemical applications. This article explores the biological activity of this compound, including relevant research findings, potential applications, and safety considerations.

- Molecular Formula : C9H19NO3

- Molecular Weight : 189.26 g/mol

- CAS Number : 75178-87-9

- Melting Point : 37°C to 40°C

- Density : 1.0200 g/mL

Potential Applications

- Drug Synthesis : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or metabolic pathways.

- Biodegradable Polymers : Used in the production of biodegradable polymers that can facilitate gene delivery systems .

- Enzyme Inhibition : Compounds with amino groups are often studied for their ability to inhibit specific enzymes, which can be crucial in therapeutic contexts.

Case Studies

-

Microbial Production of 4-Amino-1-butanol :

A study reported the fermentative production of 4-amino-1-butanol (4AB) from glucose using genetically engineered Corynebacterium glutamicum. This process highlights the compound's relevance as a precursor in biotechnological applications aimed at producing primary amino alcohols from renewable resources . -

Antioxidant Properties :

While not directly studied for this compound, similar compounds have demonstrated antioxidant properties. The presence of hydroxyl groups often correlates with free radical scavenging capabilities, suggesting potential applications in reducing oxidative stress in biological systems. -

Enzyme Interaction Studies :

Research on related compounds indicates that amino alcohols can interact with various enzymes, potentially acting as inhibitors or substrates. This interaction could be explored further for therapeutic applications targeting metabolic enzymes.

Safety and Handling

This compound is classified under several safety categories due to its chemical properties:

-

Hazard Categories :

- Serious eye damage/eye irritation (Category 2)

- Skin corrosion/irritation (Category 2)

- Specific target organ toxicity (Category 3)

- Precautionary Measures :

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Boc-amino)-1-butanol, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₉H₁₉NO₃, a molecular weight of 189.25 g/mol, a density of 1.02 g/mL at 20°C, and a boiling point of 302.7°C at 760 mmHg . Its relatively low flash point (29°C) necessitates precautions against ignition sources during handling. These properties guide solvent selection (e.g., avoiding high-temperature reactions) and storage conditions (dry, sealed containers in ventilated areas) to prevent degradation or hazards .

Q. How should this compound be safely handled and stored in laboratory settings?

- Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid skin/eye contact and static discharge. Store in sealed containers under dry, ventilated conditions, away from heat or open flames . Emergency measures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention for persistent symptoms .

Q. What are the recommended methods for synthesizing this compound?

- Answer : While direct synthesis protocols are not detailed in the evidence, analogous Boc-protection strategies suggest reacting 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH or DMAP) in dichloromethane or THF. Purification via column chromatography or recrystallization is typical for Boc-protected intermediates .

Q. Which analytical techniques are suitable for confirming the identity and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are primary methods. High-performance liquid chromatography (HPLC) with UV detection can assess purity. Compare data with literature values (e.g., CAS 75178-87-9) using SciFinder or Reaxys .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to prevent Boc deprotection during downstream synthesis?

- Answer : The Boc group is acid-labile. Avoid strong acids (e.g., TFA, HCl) unless intentional deprotection is needed. Use mild bases (e.g., NaHCO₃) and aprotic solvents (e.g., DCM, THF) in coupling reactions. Monitor reaction pH and temperature to minimize unintended cleavage .

Q. What strategies mitigate discrepancies in stability data for this compound under varying experimental conditions?

- Answer : If conflicting stability reports arise, conduct accelerated degradation studies under controlled pH, temperature, and humidity. Use LC-MS to identify degradation products (e.g., CO or nitrogen oxides under combustion) and refine storage protocols .

Q. How can advanced chromatographic techniques improve the resolution of this compound in complex matrices?

- Answer : Chiral normal-phase liquid chromatography (NPLC) coupled with Direct Analysis in Real Time-MS (DART-MS) enhances enantiomeric separation and quantification. For trace analysis, molecularly imprinted polymers (MIPs) coupled with LC-MS/MS improve selectivity in biological or environmental samples .

Q. What are the implications of incomplete GHS hazard data for this compound in risk assessment?

- Answer : When GHS classifications are unavailable (as noted in ), adopt precautionary measures based on structural analogs (e.g., tert-butyl carbamates). Perform in vitro toxicity assays (e.g., Ames test for mutagenicity) and consult regulatory databases (e.g., TSCA) to fill data gaps .

Q. Methodological Notes

- Synthesis Validation : Cross-check intermediates via NMR and MS against SciFinder entries .

- Safety Protocols : Implement engineering controls (fume hoods) and emergency equipment (eye wash stations) as per OSHA guidelines .

- Data Reproducibility : Report deviations in physical properties (e.g., melting point variations ≥2°C) and investigate batch-to-batch impurities .

Properties

IUPAC Name |

tert-butyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYMTLVBAVHPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337857 | |

| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75178-87-9 | |

| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxybutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.